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dFKBP-1

PROTAC FKBP12 Degradation Efficacy

dFKBP-1 is a heterobifunctional PROTAC that recruits Cereblon to ubiquitinate and degrade FKBP12, achieving ≥80% target reduction at low nanomolar concentrations. Unlike SLF or rapamycin, which merely inhibit FKBP12, dFKBP-1 eliminates the protein, providing sustained loss-of-function. Its degradation is strictly CRBN-dependent, validated in isogenic knockout models, and it spares FKBP51/52. This makes dFKBP-1 the definitive reference compound for benchmarking novel degraders (NanoTACs, dTAG), studying TGF-β/SMAD signaling, or assessing CRBN pathway functionality. Choose dFKBP-1 for unambiguous, reproducible FKBP12 depletion.

Molecular Formula C53H64N6O14
Molecular Weight 1009.1 g/mol
CAS No. 1799711-22-0
Cat. No. B1653282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedFKBP-1
CAS1799711-22-0
Molecular FormulaC53H64N6O14
Molecular Weight1009.1 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1
InChIKeyRIBCWKRMNKOGRN-GGJINPDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dFKBP-1 (CAS 1799711-22-0) for FKBP12 Degradation: A PROTAC Tool for Targeted Protein Knockdown in Chemical Biology


dFKBP-1 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the endogenous FK506-binding protein 12 (FKBP12) [1]. It is composed of three functional modules: an SLF ligand that binds FKBP12, a thalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that bridges these two components [1]. dFKBP-1 serves as a foundational tool compound in the field of targeted protein degradation (TPD) and is widely used to benchmark novel degrader technologies [1].

Why FKBP12 Degraders Like dFKBP-1 Cannot Be Interchanged with Binding Ligands or Alternative PROTACs


Generic substitution of FKBP12-targeting PROTACs is not scientifically valid due to fundamental differences in degradation mechanisms, target engagement profiles, and functional outcomes. FKBP12-binding ligands such as SLF (IC50 = 2.6 μM for FKBP12) or rapamycin (Kd ≈ 1 nM for FKBP12) inhibit protein function but do not eliminate the target [1] [2]. In contrast, dFKBP-1 achieves near-complete degradation of FKBP12 protein (≥80% reduction) at low nanomolar concentrations, resulting in a more profound and sustained loss-of-function phenotype [2]. Among PROTACs, dFKBP-1 recruits CRBN, whereas compounds like 22-SLF recruit FBXO22 and MC-25B recruits DCAF16, leading to distinct degradation kinetics, subcellular localization preferences, and off-target profiles . These mechanistic and phenotypic divergences underscore why dFKBP-1 cannot be assumed interchangeable with other FKBP12-targeting agents.

dFKBP-1 (1799711-22-0) vs. FKBP12 PROTACs: Quantitative Comparison of Degradation Efficacy, Selectivity, and Functional Outcomes


Degradation Potency: dFKBP-1 Achieves Sub-100 nM Depletion of FKBP12 in Cancer Cells

dFKBP-1 induces robust, dose-dependent degradation of FKBP12 in MV4;11 acute myeloid leukemia cells, achieving >80% reduction at 100 nM and 50% reduction at 10 nM [1]. This potency surpasses that of the FBXO22-recruiting PROTAC 22-SLF, which requires a DC50 of 500 nM , and the DCAF16-recruiting MC-25B, which exhibits a DC50 of 350 nM . However, dFKBP-1 is less potent than RC32, which degrades FKBP12 in Jurkat cells with a DC50 of approximately 0.3 nM after a 12-hour treatment .

PROTAC FKBP12 Degradation Efficacy

Target Selectivity: dFKBP-1 Spares FKBP51 and FKBP52 at Degrading Concentrations

In comparative studies, dFKBP-1 demonstrated high selectivity for FKBP12 over closely related FKBP family members. Treatment of myeloma cells with dFKBP-1 at concentrations that achieved robust FKBP12 degradation did not alter protein levels of FKBP51 or FKBP52 [1]. This selectivity profile is comparable to that of RC32, which also did not affect FKBP51/52 expression under similar conditions [1].

Selectivity FKBP Family Off-Target

Functional Pathway Activation: dFKBP-1 Potentiates SMAD1/5 Signaling and ID1 Induction, Unlike RC32

Despite similar degradation potencies and selectivity profiles, dFKBP-1 and RC32 diverge significantly in their downstream functional effects. In multiple myeloma models, dFKBP-1 dose-dependently potentiated ID1 induction, a direct readout of SMAD1/5 transcriptional activity, whereas RC32 failed to induce ID1 expression even at concentrations that degraded FKBP12 [1]. This functional distinction suggests that dFKBP-1 engages a distinct ternary complex geometry or degradation kinetics that more effectively relieves FKBP12-mediated inhibition of TGF-β family signaling.

TGF-β SMAD1/5 ID1 Functional Selectivity

Mechanism of Action: CRBN-Dependent Proteasomal Degradation Confirmed by Isogenic Knockout Models

The degradation mechanism of dFKBP-1 is firmly established as Cereblon (CRBN)-dependent. In isogenic 293FT cells, dFKBP-1 induced potent, dose-dependent degradation of FKBP12 in wild-type (293FT-WT) cells, whereas CRBN-deficient (293FT-CRBN−/−) cells remained completely unaffected [1]. This rigorous genetic validation of CRBN dependency provides a high level of confidence in the compound's mechanism, in contrast to some newer PROTACs whose E3 ligase dependencies may be less exhaustively characterized.

CRBN E3 Ligase Mechanism

Optimal Use Cases for dFKBP-1 (1799711-22-0) in FKBP12 Degradation Studies


Benchmarking Novel Degrader Technologies Against a Well-Characterized CRBN-Recruiting PROTAC

dFKBP-1 is an ideal reference compound for studies developing or comparing new TPD platforms (e.g., NanoTACs, dTAG systems). Its well-defined CRBN-dependent mechanism, thoroughly validated in isogenic knockout models [1], and robust degradation potency provide a reliable baseline for assessing the efficacy, selectivity, and kinetics of novel degraders [1].

Investigating FKBP12-Dependent TGF-β/BMP Signaling in Cancer and Developmental Biology

For researchers studying the role of FKBP12 in TGF-β family signaling, dFKBP-1 is the preferred FKBP12 degrader. Unlike RC32, dFKBP-1 consistently potentiates SMAD1/5-mediated transcriptional activity and ID1 induction upon FKBP12 degradation [1], faithfully recapitulating the functional consequences of FKBP12 loss in this pathway [1].

Validating CRBN-Dependent Degradation in Cell Lines with Variable E3 Ligase Expression

dFKBP-1's degradation activity is strictly dependent on Cereblon expression [1]. This property makes it a powerful tool for assessing the functional status of the CRBN pathway in different cell lines or patient-derived samples, and for validating that observed phenotypes are specifically attributable to CRBN-mediated proteasomal degradation [1].

Generating FKBP12 Loss-of-Function Phenotypes Without Confounding FKBP51/52 Modulation

dFKBP-1 selectively degrades FKBP12 while sparing the closely related proteins FKBP51 and FKBP52 [1]. This selectivity ensures that experimental outcomes can be unambiguously linked to FKBP12 depletion, avoiding the interpretive complexities that arise from concurrent modulation of other FKBP family members [1].

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